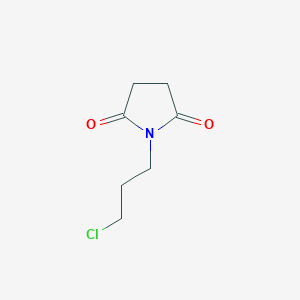

1-(3-Chloropropyl)pyrrolidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

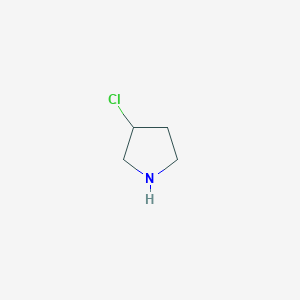

1-(3-Chloropropyl)pyrrolidine-2,5-dione is a chemical compound with the CAS Number: 116445-61-5 . It has a molecular weight of 175.61 and its IUPAC name is 1-(3-chloropropyl)-2,5-pyrrolidinedione .

Synthesis Analysis

The synthesis of pyrrolidine-2,5-dione derivatives has been reported in various studies . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . For example, a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives was synthesized and their biological activity was evaluated .Molecular Structure Analysis

The molecular structure of 1-(3-Chloropropyl)pyrrolidine-2,5-dione contains a total of 21 bonds, including 11 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 five-membered ring, and 1 imide .Chemical Reactions Analysis

While specific chemical reactions involving 1-(3-Chloropropyl)pyrrolidine-2,5-dione are not detailed in the search results, pyrrolidine-2,5-dione is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis

1-(3-Chloropropyl)pyrrolidine-2,5-dione is a solid at room temperature . Its molecular formula is C7H10ClNO2 .Aplicaciones Científicas De Investigación

Bioconjugation

Summary of Application

Bioconjugation techniques use “1-(3-Chloropropyl)pyrrolidine-2,5-dione” to attach biomolecules to surfaces or other molecules, which is essential for developing diagnostic tools and targeted therapies.

Methods of Application

The compound is reacted with proteins, antibodies, or other biomolecules to create conjugates that retain biological activity and have enhanced properties for specific applications.

Results and Outcomes

The bioconjugates are evaluated for their stability, specificity, and functionality. The success of bioconjugation is often demonstrated through assays that measure the binding efficiency and activity of the conjugates.

These additional applications demonstrate the broad utility of “1-(3-Chloropropyl)pyrrolidine-2,5-dione” in various scientific disciplines, contributing to advancements in technology and medicine .

Carbonic Anhydrase Inhibition

Summary of Application

“1-(3-Chloropropyl)pyrrolidine-2,5-dione” derivatives have been found to inhibit carbonic anhydrase, an enzyme involved in many physiological processes, which is a target for treating various diseases .

Methods of Application

Derivatives of the compound are synthesized and tested against different isoforms of carbonic anhydrase to evaluate their inhibitory potency.

Results and Outcomes

The inhibition of carbonic anhydrase by these derivatives has shown potential therapeutic applications, with some derivatives exhibiting low nanomolar inhibitory concentrations.

Antibacterial Research

Summary of Application

Research into novel antibacterial agents has identified “1-(3-Chloropropyl)pyrrolidine-2,5-dione” derivatives as potential inhibitors of bacterial penicillin-binding proteins, crucial for cell wall synthesis .

Methods of Application

These derivatives are synthesized and tested against various bacterial strains to assess their efficacy in inhibiting bacterial growth.

Results and Outcomes

Some derivatives have shown initial antibacterial activities against resistant strains of bacteria, indicating their potential as new antibacterial agents.

Advanced Battery Science and Technology

Summary of Application

In advanced battery science, “1-(3-Chloropropyl)pyrrolidine-2,5-dione” is investigated for its potential use in improving the performance and stability of batteries .

Safety And Hazards

Direcciones Futuras

While specific future directions for 1-(3-Chloropropyl)pyrrolidine-2,5-dione were not found in the search results, the pyrrolidine ring and its derivatives, including pyrrolidine-2,5-diones, continue to be of great interest in drug discovery due to their versatility and potential for the treatment of various diseases .

Propiedades

IUPAC Name |

1-(3-chloropropyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO2/c8-4-1-5-9-6(10)2-3-7(9)11/h1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZXFHKNBQFGQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588508 |

Source

|

| Record name | 1-(3-Chloropropyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloropropyl)pyrrolidine-2,5-dione | |

CAS RN |

116445-61-5 |

Source

|

| Record name | 1-(3-Chloropropyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid, [(1R,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester](/img/structure/B169970.png)

![3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester](/img/structure/B169971.png)

![2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol](/img/structure/B169972.png)

![[(4-Bromophenyl)amino]acetic acid](/img/structure/B169987.png)

![1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B169998.png)